3-Azetidin-3-ylmethyl-1h-indole 3-Azetidin-3-ylmethyl-1h-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14060946
InChI: InChI=1S/C12H14N2/c1-2-4-12-11(3-1)10(8-14-12)5-9-6-13-7-9/h1-4,8-9,13-14H,5-7H2
SMILES:
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

3-Azetidin-3-ylmethyl-1h-indole

CAS No.:

Cat. No.: VC14060946

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

3-Azetidin-3-ylmethyl-1h-indole -

Specification

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 3-(azetidin-3-ylmethyl)-1H-indole
Standard InChI InChI=1S/C12H14N2/c1-2-4-12-11(3-1)10(8-14-12)5-9-6-13-7-9/h1-4,8-9,13-14H,5-7H2
Standard InChI Key XTGMLUYLDNLNFX-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)CC2=CNC3=CC=CC=C32

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

3-Azetidin-3-ylmethyl-1H-indole (C₁₂H₁₄N₂) features a bicyclic indole moiety fused to a three-membered azetidine ring via a methylene (-CH₂-) bridge at the 3-position of the indole nucleus . The azetidine ring introduces conformational rigidity, while the indole system provides aromaticity and hydrogen-bonding capabilities. Quantum mechanical analyses of analogous structures suggest that the methylene linker allows rotational flexibility, enabling adaptive binding in biological systems .

Physicochemical Properties

Key properties include a molecular weight of 186.25 g/mol and a calculated topological polar surface area (TPSA) of 27.8 Ų, indicative of moderate membrane permeability . Experimental data for melting point, boiling point, and solubility remain unreported, though computational models predict logP values of ~2.3, suggesting moderate lipophilicity . The hydrochloride salt (C₁₂H₁₄N₂·HCl) has a molecular weight of 208.69 g/mol and enhanced aqueous solubility due to ionizable amine groups .

Synthetic Methodologies

Staudinger Ketene-Imine Cycloaddition

Azetidine-containing indoles are frequently synthesized via the Staudinger reaction, where diarylketenes react with imines to form β-lactam intermediates . For 3-Azetidin-3-ylmethyl-1H-indole, a plausible route involves:

  • Imine Formation: Condensation of 3-aminomethylindole with ketones.

  • Cycloaddition: Reaction with in situ-generated ketenes (e.g., from 2-diazo-1,2-diarylethanones) to yield the azetidine ring .
    This method has been optimized for related compounds, achieving yields of 60–75% under mild conditions .

Alternative Routes

  • Nucleophilic Substitution: Azetidine rings can be introduced via alkylation of indole-3-methanol with azetidine precursors.

  • Cross-Coupling: Palladium-catalyzed coupling of azetidine boronic esters to halogenated indoles, though this remains theoretical for this specific compound.

Comparative Analysis with Related Structures

3-(Azetidin-3-yl)-1H-Indole Hydrochloride

The hydrochloride derivative (CAS 1951439-34-1) shares the core structure but includes a protonated azetidine nitrogen. This modification increases solubility (logS = -2.1 vs. -3.4 for the free base) and stabilizes the zwitterionic form at physiological pH .

Azetidine vs. Piperidine Analogues

Replacing azetidine with piperidine in indole derivatives reduces antileishmanial efficacy by 4–6-fold, highlighting the importance of ring strain and conformational restriction in bioactivity .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluate efficacy against neglected tropical diseases (e.g., leishmaniasis, Chagas disease) and CNS disorders.

  • Structural Modifications: Explore substituents on the indole ring (e.g., halogenation, methoxylation) to enhance potency and selectivity.

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